
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is an organic compound characterized by its unique structure, which includes a dithiolane ring and a dichlorinated pentadiene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane typically involves the reaction of 2,4-dichloropentadiene with 1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The dichlorinated pentadiene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor to bioactive molecules.
作用机制
The mechanism of action of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The dithiolane ring and dichlorinated pentadiene moiety can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.
相似化合物的比较
Similar Compounds
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxolane: Contains a dioxolane ring instead of a dithiolane ring.
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxane: Features a dioxane ring in place of the dithiolane ring.
Uniqueness
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a dichlorinated pentadiene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis, materials science, and potentially in medicinal chemistry.
属性
CAS 编号 |
845776-84-3 |
|---|---|
分子式 |
C8H8Cl2S2 |
分子量 |
239.2 g/mol |
IUPAC 名称 |
2-(2,4-dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane |
InChI |
InChI=1S/C8H8Cl2S2/c1-5(9)7(6(2)10)8-11-3-4-12-8/h1-4H2 |
InChI 键 |
BPECFJGQHPSZFX-UHFFFAOYSA-N |
规范 SMILES |
C=C(C(=C1SCCS1)C(=C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
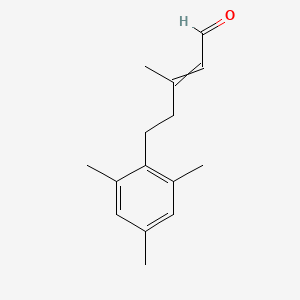
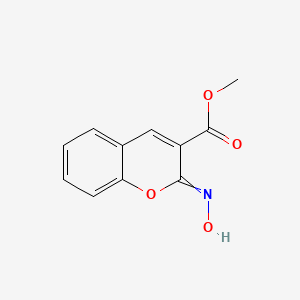
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
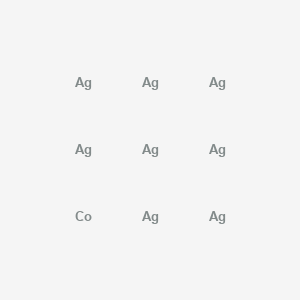
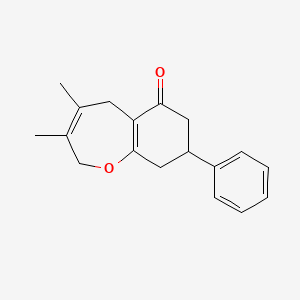
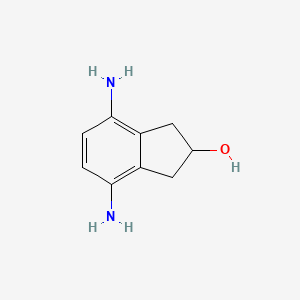
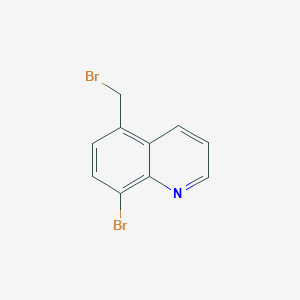
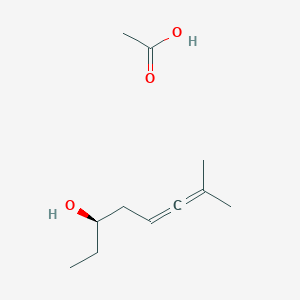
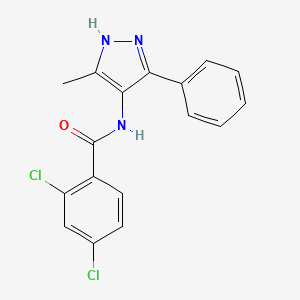
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)
